molecular formula C21H19N3O4 B4123657 1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea CAS No. 706771-05-3

1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4123657
CAS No.: 706771-05-3
M. Wt: 377.4 g/mol
InChI Key: RYAIHGKKLKHBOD-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one benzyl-substituted and the other methoxy-nitro-substituted, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 2-benzylaniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of an aniline derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry: N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is used as a building block in organic synthesis

Biology: This compound may be explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug design and development.

Medicine: In medicinal chemistry, N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets may lead to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea depends on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    N-(2-benzylphenyl)-N’-(4-nitrophenyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(2-benzylphenyl)-N’-(2-methoxyphenyl)urea:

    N-(2-benzylphenyl)-N’-(2-methoxy-4-chlorophenyl)urea: Contains a chlorine atom instead of a nitro group, which can alter its reactivity and interactions.

Uniqueness: N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the presence of both the methoxy and nitro groups on the aromatic ring

Properties

IUPAC Name

1-(2-benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-28-20-14-17(24(26)27)11-12-19(20)23-21(25)22-18-10-6-5-9-16(18)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAIHGKKLKHBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189801
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706771-05-3
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706771-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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